N,N'-bis(4-bromophenyl)terephthalamide
CAS No.: 38636-25-8
Cat. No.: VC14815826
Molecular Formula: C20H14Br2N2O2
Molecular Weight: 474.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38636-25-8 |
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Molecular Formula | C20H14Br2N2O2 |
Molecular Weight | 474.1 g/mol |
IUPAC Name | 1-N,4-N-bis(4-bromophenyl)benzene-1,4-dicarboxamide |
Standard InChI | InChI=1S/C20H14Br2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) |
Standard InChI Key | WFUNAZZGMSQWCI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
N,N'-Bis(4-bromophenyl)terephthalamide (CHBrNO_{2) belongs to the terephthalamide family, characterized by a central terephthalic acid core flanked by two 4-bromophenyl groups via amide linkages. Its molecular weight is approximately 442.15 g/mol, calculated by replacing the amine groups in N,N'-bis(4-aminophenyl)terephthalamide (346.4 g/mol ) with bromine atoms. The bromine substituents enhance electron-withdrawing effects, potentially altering solubility and thermal stability compared to non-halogenated analogs.
Comparative Structural Analysis
The compound’s structure shares homology with N,N'-bis(4-aminophenyl)terephthalamide (CID 244300 ), differing only in the para-substituents (bromine vs. amine). Key structural features include:
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Planar terephthalic core: Facilitates π-π stacking, critical for polymer crystallinity.
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Bromine atoms: Introduce steric bulk and flame-retardant properties.
Table 1: Structural Comparison with Analogous Terephthalamides
Synthetic Methodologies
Proposed Synthesis Routes
While no direct synthesis of N,N'-bis(4-bromophenyl)terephthalamide is documented in the provided sources, analogous methods for N,N'-bis(4-aminophenyl)terephthalamide suggest a feasible pathway:
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Amidation Reaction:
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React terephthaloyl chloride with 4-bromoaniline in a polar aprotic solvent (e.g., DMF).
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Conditions: 0–5°C, inert atmosphere, stoichiometric base (e.g., triethylamine) to neutralize HCl.
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Equation:
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Alternative Pathway:
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Nitration followed by bromination of N,N'-bis(phenyl)terephthalamide, though this risks over-bromination.
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Challenges in Synthesis
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Solubility Issues: Brominated aromatics exhibit low solubility in common solvents, necessitating high-temperature reactions or ionic liquids.
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Purification: Column chromatography or recrystallization may be required to isolate the product from unreacted 4-bromoaniline.
Physicochemical Properties
Predicted Properties
Based on brominated aromatic analogs:
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Melting Point: Estimated 220–250°C (higher than the 180°C of the amino analog due to bromine’s bulk).
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Solubility: Poor in water; moderate in DMF or DMSO.
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Thermal Stability: Decomposition above 300°C, with possible HBr release.
Spectroscopic Characterization
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FT-IR: Expected peaks at ~1650 cm (amide C=O), ~650 cm (C-Br stretch).
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H-NMR: Aromatic protons near δ 7.5–8.0 ppm; amide NH protons may appear as broad signals (~δ 10 ppm).
Research Gaps and Future Directions
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